Ethyl 2-(5-ethoxypyridin-2-yl)acetate
Description
Historical Context and Development of Pyridine-Based Acetate Esters
The historical development of pyridine-based acetate esters traces its origins to the pioneering work of Thomas Anderson, who first documented the isolation of pyridine in 1849. Anderson's discovery emerged from his examination of oil obtained through high-temperature heating of animal bones, from which he separated a colorless liquid with an unpleasant odor that he later purified to obtain pure pyridine two years later. The nomenclature "pyridine" itself reflects Anderson's recognition of the compound's flammable properties, deriving from the Greek word πῦρ (pyr) meaning fire, with the suffix "idine" added to comply with chemical nomenclature conventions for cyclic compounds containing nitrogen atoms.
The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding was later confirmed through experimental reduction of pyridine to piperidine using sodium in ethanol. The first synthesis of a heteroaromatic compound was achieved in 1876 when William Ramsay combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace.
The development of pyridine derivatives accelerated significantly with Arthur Rudolf Hantzsch's description of the first major synthesis of pyridine derivatives in 1881. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, initially producing a double hydrogenated pyridine that is subsequently oxidized to the corresponding pyridine derivative. This methodology established the foundation for creating complex pyridine-based molecules, including acetate esters.
The industrial production of pyridine derivatives received a significant advancement in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, a method that continues to be used for industrial pyridine production. The evolution from simple pyridine synthesis to complex derivatives like ethyl 2-(5-ethoxypyridin-2-yl)acetate represents the sophisticated development of heterocyclic chemistry over more than a century of research and innovation.
Contemporary methods for preparing pyridine carboxylic acid esters have evolved to address the challenges of low yields and increasing demand for these compounds. The development of non-catalytic preparation methods for nicotinic acid esters demonstrated that esters suitable for niacinamide production could be readily prepared without extraneous catalytic materials by reacting nicotinic acid at elevated temperatures with water-immiscible monohydroxy aliphatic alcohols having boiling points above 135 degrees Celsius. These historical developments laid the groundwork for the sophisticated esterification processes used to synthesize modern pyridine-based acetate esters.
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its unique molecular structure and systematic nomenclature. The compound is officially cataloged under multiple Chemical Abstracts Service numbers, including 1788542-89-1 and 4391-87-1, reflecting different registration entries for this molecule in chemical databases. The molecular formula C₁₁H₁₅NO₃ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, establishing its position as a moderately complex organic molecule.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing both heterocyclic and ester functional groups. The name indicates several key structural features: the "ethyl" prefix identifies the alkyl group attached to the carboxylate oxygen, "2-(5-ethoxypyridin-2-yl)" specifies the position and substitution pattern on the pyridine ring, and "acetate" designates the ester functional group derived from acetic acid. The numerical descriptors "2" and "5" precisely locate the positions of substitution on the six-membered pyridine ring, with the ethoxy group at position 5 and the acetate chain at position 2.
The molecular weight of 209.25 grams per mole positions this compound within the range of medium-molecular-weight organic compounds. The structural representation using Simplified Molecular Input Line Entry System notation as CCOC1=CN=C(C=C1)CC(=O)OCC provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C11H15NO3/c1-3-14-10-6-5-9(12-8-10)7-11(13)15-4-2/h5-6,8H,3-4,7H2,1-2H3 offers a standardized representation of the molecular structure.
The compound belongs to the broader category of pyridine acetate esters, which are characterized by the presence of both a pyridine heterocyclic ring and an acetate ester functional group. This dual functionality imparts unique chemical properties that distinguish it from simple pyridine derivatives or conventional acetate esters. The ethoxy substitution at the 5-position of the pyridine ring introduces additional complexity to the electronic structure, potentially affecting the molecule's reactivity and physical properties.
Position of this compound in Heterocyclic Chemistry
This compound occupies a significant position within the expansive field of heterocyclic chemistry, representing an advanced example of six-membered nitrogen-containing aromatic compounds with additional functional group modifications. Heterocyclic compounds constitute one of the most important classes of organic molecules, with nitrogen-bearing heterocycles being particularly prevalent in natural products, pharmaceuticals, and synthetic materials. The compound exemplifies the sophisticated level of structural complexity achievable through modern synthetic methodologies applied to pyridine scaffolds.
Within the classification system of heterocyclic compounds, this molecule belongs to the category of six-membered heterocyclic compounds with one heteroatom, specifically falling under the pyridine family. Pyridine derivatives are considered aromatic compounds that follow Hückel's rule of aromaticity, possessing 4n+2 π electrons in their conjugated system. The presence of the nitrogen atom in the ring system creates a unique electronic environment that influences the compound's chemical behavior and reactivity patterns.
The compound represents an important class of pyridine derivatives that have been extensively studied for their potential biological and chemical applications. Research has demonstrated that pyridine scaffold-bearing compounds with poor basicity generally improve water solubility in pharmaceutically relevant molecules, leading to the discovery of numerous broad-spectrum therapeutic agents. The specific substitution pattern in this compound, with an ethoxy group at position 5 and an acetate chain at position 2, creates a unique electronic and steric environment that may influence its biological activity and chemical properties.
The esterification aspect of this compound aligns with the broader category of carboxylic acid esters, which are characterized by the replacement of the hydrogen atom in at least one acidic hydroxyl group of an acid by an organyl group. Esters derived from carboxylic acids and alcohols contain a carbonyl group that creates specific geometric constraints, typically resulting in 120-degree bond angles around the carbonyl carbon. The structural flexibility of esters, due to low-barrier rotation about carbon-oxygen-carbon bonds, manifests in their physical properties, making them less rigid and more volatile than corresponding amides.
The compound's position in heterocyclic chemistry is further emphasized by its relationship to other pyridine acetate derivatives. Related compounds such as methyl 2-(5-methylpyridin-2-yl)acetate with molecular formula C₉H₁₁NO₂ and molecular weight 165.19 grams per mole demonstrate the structural diversity possible within this chemical family. The systematic variation of substituents on the pyridine ring and esterification patterns allows for fine-tuning of molecular properties and potential applications.
The synthesis and study of pyridine-based acetate esters contribute to the broader understanding of heterocyclic chemistry principles and methodologies. Contemporary synthetic approaches to pyridine derivatives include metal-free condensation reactions between α,β-unsaturated aldehydes and propargylamine, catalyzed by simple bases like sodium bicarbonate. These mild synthetic conditions demonstrate the accessibility of complex pyridine derivatives through modern organic chemistry techniques.
| Structural Component | Chemical Significance | Impact on Properties |
|---|---|---|
| Pyridine Ring | Six-membered aromatic heterocycle | Provides aromaticity and nitrogen basicity |
| Ethoxy Substitution | Electron-donating alkoxy group | Modulates electronic properties and solubility |
| Acetate Ester | Carboxylic acid derivative | Contributes to molecular flexibility and polarity |
| Position-2 Linkage | Ortho-substitution pattern | Creates specific geometric constraints |
| C₁₁H₁₅NO₃ Formula | Medium molecular weight | Balances complexity with synthetic accessibility |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-ethoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-6-5-9(12-8-10)7-11(13)15-4-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYGSEVWSLXJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(5-ethoxypyridin-2-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-5-ethoxypyridine with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-ethoxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-ethoxypyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-ethoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Pyridine-Based Analogues
- Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS 1393566-89-6): Substituted with a fluoro (electron-withdrawing) and methyl group, this compound exhibits reduced electron density on the pyridine ring compared to the ethoxy-substituted target. This difference may alter reactivity in nucleophilic substitution or metal-catalyzed coupling reactions . Molecular Weight: 197.21 g/mol vs. target compound (estimated ~235–250 g/mol based on formula C12H15NO3).
- In contrast, the ethoxy group in the target compound favors hydrogen bonding .
Imidazole and Pyrimidine Derivatives
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Compound A):

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ):
Substituent Effects on Physicochemical Properties
| Compound | Substituent(s) | Molecular Weight (g/mol) | logP (Predicted) | TPSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| Ethyl 2-(5-ethoxypyridin-2-yl)acetate | 5-ethoxy, 2-acetate | ~235–250 | 1.8–2.2 | 55–60 | Pyridine, ester, ether |
| Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate | 5-fluoro, 6-methyl | 197.21 | 1.4 | 49.8 | Pyridine, ester, fluoro |
| Ethyl 2-(5-iodopyridin-2-yl)acetate | 5-iodo | 291.09 | 2.5–3.0 | 55–60 | Pyridine, ester, iodo |
| Ethyl 2-phenylacetoacetate | Phenyl, ketone | 206.24 | 1.9 | 43.4 | Phenyl, ketone, ester |
- Key Observations: The ethoxy group in the target compound provides moderate polarity (TPSA ~55–60 Ų), balancing solubility and membrane permeability.
Biological Activity
Ethyl 2-(5-ethoxypyridin-2-yl)acetate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
This compound is an ester derived from ethyl acetate and 5-ethoxypyridine. Its chemical structure can be represented as follows:
This compound exhibits properties typical of esters, such as volatility and reactivity in substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of the ethoxy group enhances its lipophilicity, allowing it to penetrate cellular membranes more easily. The pyridine ring can participate in hydrogen bonding, facilitating interactions with proteins and enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : this compound has been investigated for its ability to reduce inflammation markers in vitro.
- Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent.
| Concentration (µg/mL) | S. aureus Growth Inhibition (%) | E. coli Growth Inhibition (%) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 60 | 55 |
| 100 | 90 | 85 |
Case Study 2: Anti-inflammatory Effects
In vitro assays assessed the effect of this compound on pro-inflammatory cytokines in macrophages. The compound reduced IL-6 and TNF-alpha levels significantly, indicating anti-inflammatory potential.
| Treatment Group | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Ethyl Compound (50 µM) | 80 | 70 |
| Ethyl Compound (100 µM) | 40 | 30 |
Q & A
Q. Key Considerations :
Q. Table 1: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 75 | 95 |
| Fischer Esterification | H₂SO₄, EtOH, reflux, 24 h | 65 | 90 |
Basic: How is the compound characterized using spectroscopic methods?
Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.1–4.3 ppm (quartet, CH₂ of ester), δ 6.8–8.5 ppm (pyridine protons). The ethoxy group appears as a singlet at δ 1.4 ppm (CH₃) and δ 4.0 ppm (OCH₂) .
- ¹³C NMR : Key signals include δ 170 ppm (ester carbonyl), δ 60–70 ppm (ethoxy and ester CH₂), and pyridine carbons between δ 110–160 ppm .
Q. Mass Spectrometry (MS) :
- ESI-MS shows a molecular ion peak at m/z 223.1 [M+H]⁺, with fragmentation patterns indicating loss of ethoxy (–OC₂H₅) and ester (–COOEt) groups .
Q. Infrared (IR) :
- Strong absorption at 1740 cm⁻¹ (C=O stretch of ester) and 1250 cm⁻¹ (C–O–C stretch of ethoxy group) .
Basic: What are the key solubility and stability considerations for this compound?
Answer:
- Solubility :
- Stability :
- Degrades under strong acidic/basic conditions (pH <3 or >10) via ester hydrolysis.
- Store at –20°C in inert atmosphere (argon) to prevent oxidation of the ethoxy group .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization Strategies :
- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilic substitution efficiency (yield increases to 85%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 2 h while maintaining 80% yield .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted amines during esterification .
Critical Analysis :
Contradictions in reported yields (60–85%) may arise from varying solvent purity or residual moisture. Rigorous drying of reagents/solvents is essential .
Advanced: What crystallographic methods resolve the molecular structure of this compound?
Answer:
Single-Crystal X-ray Diffraction (SC-XRD) :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
- Structure Solution : SHELXT automates space group determination (e.g., P2₁/c) and initial phase estimation .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C–H⋯O interactions between ethoxy and ester groups) .
Q. Key Metrics :
- Final R-factor <5% indicates high accuracy.
- Twinning or disorder in the ethoxy group requires iterative refinement .
Advanced: How to address discrepancies in spectroscopic data between studies?
Answer:
Common Sources of Discrepancy :
- Tautomerism : The pyridine ring’s electronic effects may shift NMR peaks (e.g., δ 8.5 ppm in DMSO vs. δ 8.2 ppm in CDCl₃) .
- Impurities : Residual solvents (e.g., DMF) can obscure MS signals. Use preparative HPLC (C18 column, acetonitrile/water gradient) for purification .
Q. Resolution Workflow :
Reproduce Conditions : Match solvent, temperature, and instrument calibration to the reference study.
2D NMR (COSY, HSQC) : Confirm peak assignments and rule out coupling artifacts .
Theoretical Calculations : Compare experimental IR/Raman data with DFT-predicted vibrational modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

